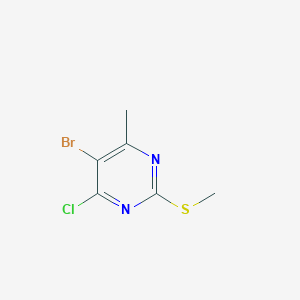

5-溴-4-氯-6-甲基-2-(甲硫基)嘧啶

描述

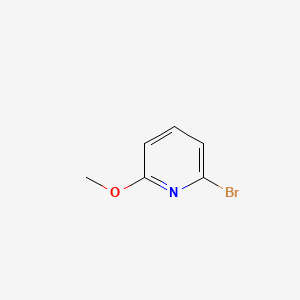

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds known as pyrimidines. Pyrimidine derivatives have broad applications in the pharmaceutical and chemical industries due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds closely related to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, involves multi-step chemical reactions starting from commercially available precursors. A rapid synthetic method for related pyrimidine compounds has been established, with total yields ranging from moderate to high. These methods involve reactions such as bromination, chlorination, and alkylation, highlighting the compound's utility as an intermediate in synthesizing more complex molecules (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring containing nitrogen atoms. X-ray crystallography and spectroscopic methods such as NMR and FT-IR are commonly used to confirm the structure of synthesized compounds. These analyses provide crucial information on the planarity of the pyrimidine ring, substituent positions, and the presence of functional groups (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. For instance, regioselective displacement reactions with ammonia and secondary amines have been studied, showing the versatility of pyrimidine derivatives in undergoing nucleophilic substitution reactions to yield novel compounds with different substituents at specific positions on the pyrimidine ring (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, reveals information about the molecular packing, hydrogen bonding, and other intermolecular interactions critical for the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, such as its reactivity towards nucleophiles, electrophiles, and its potential for undergoing ring transformations, are central to its application in organic synthesis. Studies on related compounds have shown that pyrimidine derivatives are susceptible to ring rearrangements and can undergo reactions leading to a wide variety of functionalized products, demonstrating their utility as intermediates in the synthesis of biologically active molecules (Rahimizadeh et al., 2007).

科学研究应用

Application 1: Synthesis of SGLT2 Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application or Experimental Procedures : The preparation of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .

- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application 2: Synthesis of Thiazolo[4,5-d]pyrimidines

- Scientific Field : Medicinal Chemistry

- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of Thiazolo[4,5-d]pyrimidines, which have been the focus of a great deal of interest owing to their antimicrobial, antiviral, and antitumor activities .

- Methods of Application or Experimental Procedures : The reaction of “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H )-thione .

- Results or Outcomes : The synthesized compounds were subjected to antibacterial evaluations .

Application 3: Synthesis of 2,4-Disubstituted Pyrimidines

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .

Application 4: Synthesis of Marine Alkaloid Variolin B1

- Scientific Field : Marine Chemistry

- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the total synthesis of the marine alkaloid variolin B1 .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .

Application 5: Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

- Scientific Field : Organic Chemistry

- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .

安全和危害

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is associated with several hazard statements including H317, H319 . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

属性

IUPAC Name |

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVAPWVIGZOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294748 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |

CAS RN |

17119-74-3 | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97847 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17119-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)